molecular formula C11H12N4O2S B5794574 3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine

3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine

Cat. No. B5794574
M. Wt: 264.31 g/mol
InChI Key: BQIGSUNZSKTUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDDTA and has a unique structure that makes it an attractive candidate for research purposes.

Mechanism of Action

The exact mechanism of action of BDDTA is not fully understood, but it is believed to act as a covalent inhibitor of enzymes that contain a cysteine residue in their active site. BDDTA has been shown to inhibit the activity of various enzymes, including proteases and kinases, by forming a covalent bond with the cysteine residue in the active site.
Biochemical and Physiological Effects:
BDDTA has been shown to have various biochemical and physiological effects, depending on the specific enzyme or protein that it interacts with. In some cases, BDDTA has been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation, making it a potential anti-cancer agent. In other cases, BDDTA has been shown to inhibit the activity of enzymes that are involved in neurodegenerative diseases, making it a potential treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDDTA in lab experiments is its specificity for cysteine-containing enzymes. This allows researchers to selectively target specific enzymes or proteins and study their function in more detail. However, one limitation of using BDDTA is its potential toxicity, as it can form covalent bonds with other proteins and enzymes in the cell, leading to unintended effects.

Future Directions

There are several potential future directions for research on BDDTA. One area of interest is the development of more potent and selective inhibitors based on the structure of BDDTA. Another area of interest is the identification of new enzymes and proteins that can be targeted by BDDTA, which may lead to the discovery of new drug targets. Additionally, the use of BDDTA as a probe to study the structure and function of proteins may lead to new insights into the mechanisms of various biological processes.

Synthesis Methods

The synthesis of BDDTA involves a multi-step process that requires specialized knowledge and equipment. The first step involves the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, which is then reacted with thioacetic acid to form the corresponding thioacetal. The thioacetal is then reacted with sodium azide to form the corresponding azide, which is then reduced to the amine using palladium on carbon.

Scientific Research Applications

BDDTA has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BDDTA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, BDDTA has been used as a probe to study the structure and function of proteins. In pharmacology, BDDTA has been used to study the mechanism of action of various drugs and to identify potential drug targets.

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c12-10-13-11(15-14-10)18-6-7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5H,3-4,6H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIGSUNZSKTUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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